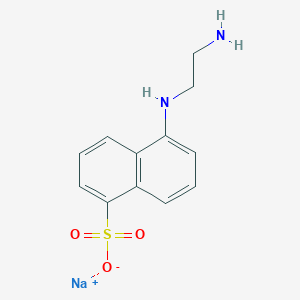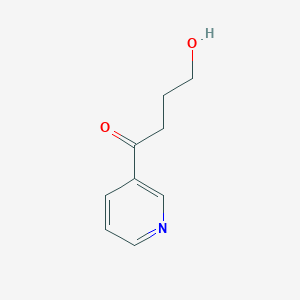
Tempo-maleimida
Descripción general
Descripción
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide is a stable nitroxide radical compound. It is known for its unique structure, which includes a piperidine ring with four methyl groups and a maleimide group. This compound is widely used in various fields due to its stability and reactivity.
Aplicaciones Científicas De Investigación
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide has a wide range of applications in scientific research:
Biology: It is used to label proteins and nucleic acids for structural and functional studies.
Medicine: It is explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: It is used as a stabilizer in polymers and as a catalyst in various chemical reactions.
Mecanismo De Acción
Target of Action
Tempo-maleimide, also known as N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide, MAL-6, or 4-Maleimido-TEMPO, primarily targets thiol groups present in biological systems . These thiol groups are frequently found in cysteine residues in proteins . The maleimide moiety in Tempo-maleimide reacts with these thiol groups, forming a stable thiosuccinimide product .
Mode of Action
The interaction of Tempo-maleimide with its targets involves a Michael addition reaction . This reaction is a type of “click chemistry” reaction, which is characterized by its high yield, specificity, and rapid reaction rate . The maleimide group in Tempo-maleimide reacts with the thiol groups in cysteine residues, forming a stable thiosuccinimide product . This reaction is chemoselective for thiols and is about 1,000 times faster than the reaction rate of maleimide with amines .
Biochemical Pathways
Tempo-maleimide affects the protein kinase pathways . Protein kinases play a key role in intracellular signaling pathways in all living organisms, including humans . Certain maleimides, including Tempo-maleimide, have been identified as highly active inhibitors of various enzymes, such as protein kinases . This inhibition can modulate the activity of the enzyme and disrupt cellular signaling cascades, which may lead to the development of serious health conditions in humans, such as oncological and cardiovascular diseases, diabetes, schizophrenia, as well as disorders of the immune system .
Result of Action
The molecular and cellular effects of Tempo-maleimide’s action primarily involve the modification of proteins . By reacting with thiol groups in cysteine residues, Tempo-maleimide can modify the structure and function of proteins . This can lead to changes in cellular processes and functions. For example, Tempo-maleimide has been used as a spin label to investigate the influence of bile salts on the intact rat mitochondrial membranes .
Action Environment
The action, efficacy, and stability of Tempo-maleimide can be influenced by various environmental factors. For instance, the pH of the environment can affect the reaction rate of maleimide with thiols . From pH 6.5 to pH 7.5, the thiol-maleimide reaction is chemoselective for thiols . Above ph 75, free primary amines react competitively with thiols at the maleimide C=C bond . Therefore, the pH of the environment can significantly influence the action and efficacy of Tempo-maleimide.
Análisis Bioquímico
Biochemical Properties
Tempo-Maleimide is widely used in the site-selective modification of proteins . The bioconjugation of maleimides involves a Michael addition reaction between the maleimide (acceptor) and thiolate (donor) . This maleimide-thiol chemistry can be utilized to react with cysteine groups on proteins for applications in drug delivery, bioimaging, and biosensing .
Cellular Effects
Tempo-Maleimide has been reported to inhibit the survival of CHO cells at 1mM concentrations . This suggests that Tempo-Maleimide may have significant effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tempo-Maleimide involves a Michael addition reaction where the maleimide acts as the Michael acceptor while the thiolate is the Michael donor . The thiolate acts as a weak base allowing for conjugate addition onto the maleimide forming a thiosuccinimide complex . This leads to successful conjugation of the cysteine residue .
Temporal Effects in Laboratory Settings
This reaction is rapid and ensures high yields of the desired conjugates .
Metabolic Pathways
It is known that Tempo-Maleimide can react with cysteine groups on proteins , which could potentially influence various metabolic pathways.
Transport and Distribution
It is known that Tempo-Maleimide can react with cysteine groups on proteins , which could potentially influence its localization or accumulation.
Subcellular Localization
Given its ability to react with cysteine groups on proteins , it is possible that Tempo-Maleimide could be directed to specific compartments or organelles where these proteins are located.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide can be synthesized through a multi-step process. The synthesis typically involves the following steps:
Formation of 2,2,6,6-tetramethyl-4-piperidone: This is achieved by the condensation of acetone with ammonia, followed by cyclization.
Oxidation to 2,2,6,6-tetramethyl-4-piperidinyloxy: The piperidone is then oxidized using an oxidizing agent such as sodium hypochlorite.
Reaction with maleimide: The final step involves the reaction of 2,2,6,6-tetramethyl-4-piperidinyloxy with maleimide under controlled conditions to form N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide.
Industrial Production Methods
Industrial production of N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to its corresponding hydroxylamine.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the maleimide group under mild conditions.
Major Products Formed
Oxidation: The major product is the corresponding nitroxide radical.
Reduction: The major product is the hydroxylamine derivative.
Substitution: The major products are substituted maleimides.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used nitroxide radical with similar applications in oxidation reactions and as a spin label.
4-Amino-2,2,6,6-tetramethylpiperidine: Another piperidine derivative used in various chemical reactions.
Uniqueness
N-(1-Oxyl-2,2,6,6-tetramethyl-4-piperidinyl)maleimide is unique due to its maleimide group, which allows it to participate in specific reactions such as Michael addition and nucleophilic substitution. This makes it more versatile compared to other similar compounds .
Propiedades
IUPAC Name |
1-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-12(2)7-9(8-13(3,4)15(12)18)14-10(16)5-6-11(14)17/h5-6,9,18H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLHCOBCOLZMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1O)(C)C)N2C(=O)C=CC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276267 | |
| Record name | 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94751-70-9 | |
| Record name | 1-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)












